(3S)-3,6-diaminohexanoic acid dihydrochloride
CAS No.: 35761-15-0
Cat. No.: VC0089862
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.106
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35761-15-0 |
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Molecular Formula | C6H16Cl2N2O2 |
Molecular Weight | 219.106 |
IUPAC Name | (3S)-3,6-diaminohexanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1 |
Standard InChI Key | ATIYVUIIEUEADI-XRIGFGBMSA-N |
SMILES | C(CC(CC(=O)O)N)CN.Cl.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(3S)-3,6-Diaminohexanoic acid dihydrochloride represents a dihydrochloride salt form of a diamino acid. The compound is identified by several key identifiers across chemical databases, though some discrepancies exist in the literature. The compound possesses the molecular formula C6H16Cl2N2O2 with a precise molecular weight of 219.11 g/mol . Multiple identification systems exist for this compound, including the CAS registry numbers 35761-15-0 and 1071678-05-1, which appear to reference the same chemical entity in different database systems. The compound's IUPAC name is formally designated as (3S)-3,6-diaminohexanoic acid;dihydrochloride, highlighting its stereochemical configuration at the third carbon position .
Structural Characteristics
The compound features a six-carbon chain (hexanoic acid) with two amino groups (-NH2) positioned at the 3rd and 6th carbon atoms. The stereochemistry at position 3 is specifically in the S-configuration, which is critical for its biological activity and chemical properties . The dihydrochloride component indicates that both amino groups are protonated and paired with chloride counter-ions, making this a salt form that enhances water solubility compared to the free base form. The structure can be represented through various formats, including:
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InChI: InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1
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SMILES: C(CCC@@HN)CN.Cl.Cl
The compound bears structural similarity to lysine, an essential amino acid, though with modified positioning of the amino groups that alters its biochemical properties and applications.
Physical and Chemical Properties
Basic Properties
(3S)-3,6-Diaminohexanoic acid dihydrochloride typically appears as a powder at room temperature and standard pressure . Due to its salt form, it demonstrates enhanced solubility in aqueous solutions compared to the free base counterpart. The recommended storage temperature for maintaining stability is 4°C, indicating potential degradation at higher temperatures . This physical characteristic is important for research applications requiring long-term storage of the compound.
Computed Properties
Based on computational chemistry approaches, the compound possesses several important chemical properties that influence its reactivity and biological interactions:
Biological and Chemical Significance
Protein and Enzyme Interactions
The dual amino functionality of (3S)-3,6-diaminohexanoic acid dihydrochloride enables unique interactions with proteins and enzymes. The compound has demonstrated ability to influence protein folding and stability, a property that makes it valuable in biochemical research. Its structural similarity to lysine, while maintaining distinct positioning of functional groups, allows it to participate in similar biochemical pathways but with potentially different outcomes or efficiencies. The compound can participate in ionic interactions through its protonated amino groups and can form hydrogen bonds through both its amino and carboxylic acid moieties.
Collagen Crosslinking Properties
One notable application involves the compound's ability to participate in crosslinking collagen polypeptides. This property contributes to enhanced tissue integrity in experimental models, suggesting potential applications in tissue engineering and regenerative medicine research. The formation of crosslinks between collagen molecules is crucial for the mechanical strength and stability of collagen-based tissues, and compounds that can modulate this process are of significant research interest.
Research Applications
Muscle Repair and Atrophy Treatment
Clinical trials have explored the efficacy of (3S)-3,6-diaminohexanoic acid dihydrochloride in treating muscle atrophy, with promising results reported for improving muscle mass and strength. While the detailed mechanisms remain to be fully elucidated, the compound's ability to interact with key proteins involved in muscle maintenance and growth likely contributes to these effects. This research direction represents a potentially significant therapeutic application for age-related muscle loss, immobility-induced atrophy, and similar conditions characterized by diminished muscle integrity.
Protein Folding Studies
The incorporation of (3S)-3,6-diaminohexanoic acid into proteins has been shown to significantly alter their thermal stability and folding properties. This characteristic makes the compound valuable in protein engineering and folding studies, where researchers seek to understand and potentially control protein structure and stability. By incorporating non-standard amino acids like (3S)-3,6-diaminohexanoic acid, researchers can probe structure-function relationships and potentially create proteins with novel properties or enhanced stability profiles.
Synthetic Applications
As a bifunctional building block, (3S)-3,6-diaminohexanoic acid dihydrochloride serves in the synthesis of polymers and complex organic molecules. The presence of two amino groups and a carboxylic acid functionality provides multiple reactive sites for chemical modification and incorporation into larger molecular structures. This makes the compound particularly useful in creating specialized polymers, peptidomimetics, and other complex molecules requiring precise positioning of functional groups.
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